molecular formula C7H5ClN4 B572670 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine CAS No. 1206679-17-5

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine

Cat. No.: B572670
CAS No.: 1206679-17-5
M. Wt: 180.595
InChI Key: ZOVWDSGUKDHRBV-UHFFFAOYSA-N
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Description

2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine is an organic compound with the molecular formula C7H5ClN4 It is a heterocyclic compound containing both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(1H-pyrazol-4-yl)pyrimidin-2-ol with phosphorus oxychloride (POCl3) at elevated temperatures (around 110°C) for an extended period (e.g., 16 hours). The reaction mixture is then quenched with an aqueous sodium bicarbonate solution, and the product is extracted using an organic solvent such as ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

    Oxidation and reduction: The pyrazole and pyrimidine rings can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate the substitution of the chlorine atom.

    Cyclization reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or other dehydrating agents.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used for these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4-(1H-pyrazol-4-yl)pyrimidine derivative.

Scientific Research Applications

2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and other biological targets.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine
  • N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine
  • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both pyrazole and pyrimidine rings allows for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

2-chloro-4-(1H-pyrazol-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-7-9-2-1-6(12-7)5-3-10-11-4-5/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVWDSGUKDHRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C2=CNN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657961
Record name 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206679-17-5
Record name 2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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